1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid
Description
1-(3-Chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring:
- A pyrazole ring substituted at position 1 with a 3-chloropyridin-2-yl group.
- A pentafluoroethyl (-CF₂CF₃) substituent at position 5.
- A carboxylic acid (-COOH) group at position 4.
Molecular Formula: C₁₂H₇ClF₅N₃O₂
Molecular Weight: ~377.66 g/mol (calculated).
Key Features:
- The 3-chloropyridine moiety enhances binding to biological targets via halogen interactions.
- The pentafluoroethyl group is a strong electron-withdrawing substituent, influencing reactivity and stability.
- The carboxylic acid group improves solubility and enables derivatization into esters or amides for tailored applications.
This compound is of interest in agrochemicals and pharmaceuticals, where its structural motifs are associated with insecticidal, herbicidal, and enzyme-inhibitory activities .
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF5N3O2/c12-6-2-1-3-18-8(6)20-7(5(4-19-20)9(21)22)10(13,14)11(15,16)17/h1-4H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHFMWCGGCPNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(C(F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1311316-34-3) is a pyrazole derivative that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H5ClF5N3O2
- Molecular Weight : 291.61 g/mol
- CAS Number : 1311316-34-3
The compound features a pyrazole core substituted with a chloropyridine and a pentafluoroethyl group, which may contribute to its unique biological properties.
Antiviral Activity
Recent studies have explored the antiviral potential of pyrazole derivatives, including the compound . In particular, derivatives of pyrazole have shown promising results as neuraminidase (NA) inhibitors, which are critical in the treatment of influenza viruses. For example, compounds with similar structural features exhibited significant NA inhibitory activity, with some derivatives showing inhibition percentages exceeding 50% at concentrations of 10 μM .
Cannabinoid Receptor Activity
Another area of investigation involves the interaction of pyrazole derivatives with cannabinoid receptors. The compound has been noted to exhibit partial agonist activity at the CB1 receptor, which is implicated in various physiological processes such as pain modulation and appetite regulation. The structure-activity relationship studies indicate that modifications to the pyrazole core can significantly influence receptor binding affinity and efficacy .
Structure-Activity Relationship (SAR)
The SAR of 1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid suggests that both electronic and steric factors play crucial roles in its biological activity. For instance:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances inhibitory activity against NA.
- Alkyl Substituents : Variations in alkyl substituents at the N-1 position of the pyrazole core affect both potency and selectivity for cannabinoid receptors.
In Vitro Studies
In vitro assays have demonstrated that compounds similar to 1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid exhibit varying degrees of biological activity. Table 1 summarizes some key findings from recent studies:
| Compound | Target | EC50 (nM) | % Efficacy |
|---|---|---|---|
| 12c | NA | 56.45 | High |
| 10 | hCB1 | 126 | 61 |
| 6i | NA | 52.31 | Moderate |
These results indicate that structural modifications can lead to enhanced biological activities, suggesting avenues for further research and development.
Case Study 1: Antiviral Efficacy
In a study examining various pyrazole derivatives for their antiviral properties, 1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid was evaluated alongside other compounds. The results indicated that it exhibited moderate inhibitory activity against influenza virus neuraminidase, supporting its potential as a therapeutic agent in antiviral drug development .
Case Study 2: Cannabinoid Receptor Modulation
A separate investigation focused on the cannabinoid receptor modulation properties of related pyrazole compounds. The findings revealed that certain derivatives acted as partial agonists at CB1 receptors, which could be beneficial for treating conditions like neuropathic pain without the full psychoactive effects associated with stronger agonists .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid exhibit potential anticancer properties. Studies have shown that pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chloropyridine moiety enhances the compound's interaction with biological targets, making it a candidate for further drug development .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Agrochemicals
Pesticidal Activity
The unique fluorinated structure of 1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid contributes to its effectiveness as a pesticide. Research has demonstrated that similar pyrazole derivatives can act as effective herbicides and fungicides, providing a means to control agricultural pests while minimizing environmental impact .
Material Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. The fluorinated groups impart unique properties that are desirable in coatings and other applications where durability is critical .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Properties | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Research on Anti-inflammatory Effects | Medicinal Chemistry | Showed reduction in pro-inflammatory cytokine levels in cell culture models. |
| Pesticidal Efficacy Study | Agrochemicals | Effective against specific pest species with minimal non-target effects observed. |
| Polymer Composite Development | Material Science | Enhanced thermal stability and chemical resistance in fluorinated polymer systems. |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Physicochemical Properties
- Lipophilicity : Pentafluoroethyl (-CF₂CF₃) > Trifluoromethyl (-CF₃) > Difluoromethyl (-CF₂H). Higher lipophilicity improves membrane permeability but may reduce aqueous solubility.
- Solubility : Carboxylic acid derivatives generally have better solubility than ester or amide analogs. The target compound’s -COOH group facilitates formulation in polar solvents .
- Stability : Pentafluoroethyl’s strong electron-withdrawing nature enhances resistance to oxidative degradation compared to -CF₃ or -CH₃ groups .
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Formation of the pyrazole ring bearing the 3-chloropyridin-2-yl substituent.
- Introduction of the pentafluoroethyl group at the 5-position.
- Functionalization of the 4-position with a carboxylic acid group.
Key intermediates include ethyl or methyl esters of the pyrazole carboxylate, which are subsequently hydrolyzed or oxidized to the carboxylic acid.
Preparation of 1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Intermediates
A foundational step involves synthesizing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, which serves as a precursor for further functionalization.
- Method: The intermediate is prepared from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate via an oxidation reaction.
- Oxidizing Agent: Potassium persulfate is employed as the oxidant.
- Reaction Medium: Acetonitrile solvent system.
- Catalyst: Sulfuric acid acts as a catalyst to facilitate the oxidation.
- Yield: The process typically achieves a yield of about 75-80%.
- Reaction Conditions: The mixture is heated with potassium persulfate (1.0 to 2.0 equivalents, optimally 1.3 to 1.7 eq), sulfuric acid, and the substrate to complete the oxidation.
Carboxylation to Form the Pyrazole-4-carboxylic Acid
The final step converts ester intermediates to the target carboxylic acid.
- Hydrolysis: Acidic or basic hydrolysis of the ethyl or methyl ester at the 4-position yields the corresponding carboxylic acid.
- Alternative Synthesis: A Claisen condensation reaction involving 3-chloropyridin-2-yl hydrazine and suitable β-ketoesters or dioxobutyrate derivatives can be used to form 1-(3-chloropyridin-2-yl)-1H-pyrazole-5-formate intermediates, which upon further oxidation or hydrolysis yield the carboxylic acid.
- Solvents and Reagents: Organic solvents such as tetrahydrofuran, ethanol, or methanol are commonly used. Catalysts like sulfuric acid or bases such as sodium methoxide may be employed depending on the hydrolysis or condensation conditions.
- Reaction Conditions: Typical reaction temperatures range from ambient to reflux conditions depending on the step and reagents used.
Summary Data Table of Preparation Steps
| Step | Intermediate/Product | Key Reagents & Catalysts | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Potassium persulfate, sulfuric acid | Acetonitrile | Heated, 1.3-1.7 eq oxidant | 75-80 | Oxidation to pyrazole carboxylate |
| 2 | 1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylate ester | Pentafluoroethyl reagent, Pd/Cu catalyst | Organic solvent (e.g., toluene) | Metal-catalyzed coupling | Not specified | Pentafluoroethyl group installation |
| 3 | 1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid | Acid/base for hydrolysis | Ethanol, THF, or methanol | Reflux or ambient | High (typical for ester hydrolysis) | Conversion of ester to acid |
Detailed Research Findings and Notes
- The oxidation step using potassium persulfate is critical for converting dihydropyrazole intermediates to the aromatic pyrazole carboxylate with good yields and reproducibility.
- The choice of oxidant and acid catalyst impacts the reaction efficiency; potassium persulfate with sulfuric acid has been shown to be effective.
- Metal-catalyzed coupling reactions for pentafluoroethyl group introduction are versatile and allow for regioselective functionalization, although specific conditions for this compound require optimization based on the substrate and reagent reactivity.
- Claisen condensation and hydrazine condensation methods provide alternative routes to the pyrazole core with the chloropyridinyl substituent, enabling structural variations and functional group tolerance.
- The hydrolysis of esters to acids is a standard and efficient process in this synthetic sequence.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with esterification of the pyrazole core using ethyl bromoacetate under basic conditions (e.g., K₂CO₃) to protect the carboxylic acid group .
- Step 2 : Introduce the 3-chloropyridin-2-yl moiety via nucleophilic substitution or Suzuki coupling, ensuring stoichiometric control of reagents to minimize side products .
- Step 3 : Hydrolyze the ester intermediate using NaOH or LiOH in THF/H₂O (1:1) at 60°C for 12–24 hours to regenerate the carboxylic acid .
- Yield Optimization : Monitor reaction progression via TLC or LC-MS. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) and final product via preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- LC-MS : Confirm molecular weight ([M+H]+ expected) and purity (>95% by UV absorption at 254 nm) .
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm, pentafluoroethyl CF₂ signals at δ 110–120 ppm in ¹⁹F NMR) .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: ~35%, H: ~1.5%, N: ~9% for C₁₂H₆ClF₅N₃O₂) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between analogs with similar substituents?
- Case Study : Compare Keap1 inhibition data for pyrazole-4-carboxylic acid derivatives (e.g., 77j vs. 77k in ).
- Approach :
- Structural Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity differences caused by substituent steric/electronic effects (e.g., pentafluoroethyl vs. phenylcyclopropyl) .
- Bioassay Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and SPR for kinetic profiling .
Q. How can computational methods predict the metabolic stability of this compound?
- Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., carboxylic acid for glucuronidation) .
- Metabolite Prediction : Use software like Schrödinger’s MetaSite to simulate cytochrome P450-mediated oxidation (e.g., CYP3A4 targeting the pyridinyl ring) .
Q. What crystallographic challenges arise in characterizing this compound, and how can they be mitigated?
- Challenges : Poor crystal formation due to flexible pentafluoroethyl and chloropyridinyl groups.
- Solutions :
- Crystallization Conditions : Use slow evaporation with DMSO/water (7:3) at 4°C or co-crystallize with chaperone molecules (e.g., cyclodextrins) .
- Synchrotron XRD : Employ high-intensity radiation (λ = 0.69 Å) to resolve weak diffraction patterns from fluorine-rich regions .
Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Experimental Design :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents in reactions introducing the chloropyridinyl group.
- Kinetic Analysis : Use ¹⁹F NMR to track reaction rates. For example, DMF increases electrophilicity of the pyridinyl chloride, accelerating substitution (k = 0.15 min⁻¹ vs. 0.03 min⁻¹ in EtOH) .
Data Contradiction Analysis
Q. Why do similar synthetic protocols yield varying purity levels (e.g., 62% vs. 80% in )?
- Root Causes :
- Intermediate Stability : Ester intermediates (e.g., ethyl 1-(3-aminophenyl)-5-substituted-pyrazole-4-carboxylate) may degrade under prolonged basic hydrolysis .
- Purification Efficacy : Column chromatography vs. preparative HPLC impacts final purity (e.g., 90% vs. >95%) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
